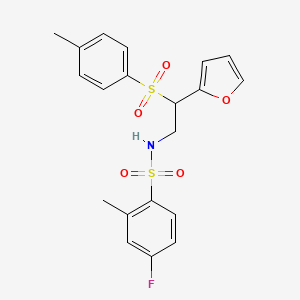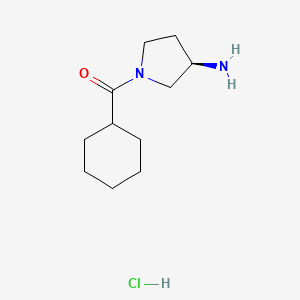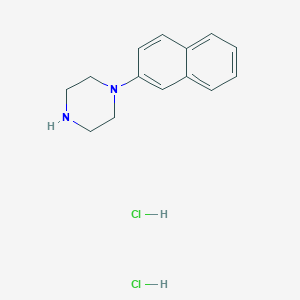
Methyl 2-(2-methoxybenzamido)thiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(2-methoxybenzamido)thiophene-3-carboxylate: is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound consists of a thiophene ring substituted with a carboxylate group and an amide group derived from 2-methoxybenzoic acid.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-methoxybenzoic acid and thiophene-3-carboxylic acid.
Amide Formation: The carboxylic acid group of 2-methoxybenzoic acid is first converted to an amine derivative, which is then reacted with thiophene-3-carboxylic acid to form the amide bond.
Esterification: The resulting amide is then esterified using methanol in the presence of a catalyst such as sulfuric acid or an acid chloride to form the final product.
Industrial Production Methods:
Batch Process: The compound can be synthesized in a batch process where the reaction mixture is heated and stirred under controlled conditions to ensure complete conversion.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation to form thiophene-3-one derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivative.
Substitution: The methoxy group on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as potassium permanganate or chromyl chloride.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Using nucleophiles or electrophiles under appropriate conditions.
Major Products Formed:
Oxidation: Thiophene-3-one derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzene derivatives.
Wirkmechanismus
Target of Action
The primary targets of Methyl 2-(2-methoxybenzamido)thiophene-3-carboxylate are currently unknown. The compound is a derivative of thiophene, which is known to interact with a variety of biological targets . .
Mode of Action
As a derivative of thiophene, it may share some of the interactions that thiophene compounds have with biological targets . .
Biochemical Pathways
Thiophene derivatives are known to have a variety of effects on biochemical pathways
Result of Action
As a derivative of thiophene, it may share some of the effects that thiophene compounds have at the molecular and cellular level . .
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Biology: It has been studied for its potential biological activities, including antioxidant and antibacterial properties. Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects. Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-methoxybenzoate: Used as a ligand in the synthesis of benzoxazole.
2-Methoxybenzaldehyde: Used in the synthesis of corrosion-inhibiting Schiff bases and as a flavor and fragrance ingredient.
Uniqueness: Methyl 2-(2-methoxybenzamido)thiophene-3-carboxylate is unique due to its combination of a thiophene ring and a methoxy-substituted benzamide group, which provides distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Eigenschaften
IUPAC Name |
methyl 2-[(2-methoxybenzoyl)amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c1-18-11-6-4-3-5-9(11)12(16)15-13-10(7-8-20-13)14(17)19-2/h3-8H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFWGTFSHFDLSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=C(C=CS2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzenamine, N-[(4-methoxyphenyl)methylidene]-3-nitro-](/img/new.no-structure.jpg)
![[(naphthalen-1-yl)amino]thiourea](/img/structure/B2979171.png)





![2-(2H-1,3-benzodioxol-5-yl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2979181.png)
![7-bromo-5-hydroxy-N-(2-phenylethyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B2979185.png)
![3,4-difluoro-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide](/img/structure/B2979186.png)



